

NMR Characterization of (2,4-Diethoxyphenyl)boronic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: (2,4-Diethoxyphenyl)boronic acid

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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of **(2,4-Diethoxyphenyl)boronic acid** and its derivatives. Due to the limited availability of public experimental NMR data for **(2,4-Diethoxyphenyl)boronic acid**, this guide utilizes a combination of predicted data for the target molecule and experimental data from a structurally analogous compound, (4-methoxy-2-methylphenyl)boronic acid. This approach allows for a valuable comparative analysis of the expected spectral features.

Data Presentation: NMR Spectral Data Comparison

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **(2,4-Diethoxyphenyl)boronic acid** and the experimental data for the analogous (4-methoxy-2-methylphenyl)boronic acid. Predictions were generated using widely accepted NMR prediction software.

Table 1: ^1H NMR Data Comparison

Proton Assignment	Predicted Chemical Shift (ppm) for (2,4-Diethoxyphenyl)boronic acid*	Experimental Chemical Shift (ppm) for (4-methoxy-2-methylphenyl)boronic acid[1]
Ar-H (ortho to -B(OH) ₂)	7.75 (d)	7.40 (m)
Ar-H (meta to -B(OH) ₂)	6.55 (dd)	6.65 (s)
Ar-H (ortho to -OEt)	6.50 (d)	6.64 (s)
-OCH ₂ CH ₃	4.10 (q)	3.74 (s, -OCH ₃)
-OCH ₂ CH ₃	1.40 (t)	2.24 (s, Ar-CH ₃)
-B(OH) ₂	8.00 (s, br)	7.73 (s, br)

*Predicted using ChemDraw software. Coupling constants (J) are predicted to be in the typical range for aromatic protons (d ≈ 8 Hz, dd ≈ 8, 2 Hz) and ethyl groups (q, t ≈ 7 Hz).

Table 2: ¹³C NMR Data Comparison

Carbon Assignment	Predicted Chemical Shift (ppm) for (2,4-Diethoxyphenyl)boronic acid*	Experimental Chemical Shift (ppm) for (4-methoxy-2-methylphenyl)boronic acid[1]
C-B(OH) ₂	120.0	Not reported
C-OEt (para)	163.0	160.0
C-OEt (ortho)	160.5	144.0 (C-CH ₃)
C-H (ortho to -B(OH) ₂)	137.0	135.5
C-H (meta to -B(OH) ₂)	105.0	116.4
C-H (ortho to -OEt)	98.0	109.9
-OCH ₂ CH ₃	64.0	54.8 (-OCH ₃)
-OCH ₂ CH ₃	14.5	22.4 (Ar-CH ₃)

*Predicted using ChemDraw software.

Experimental Protocols

General Protocol for ^1H and ^{13}C NMR Analysis of Arylboronic Acids

Arylboronic acids have a tendency to form cyclic anhydrides (boroxines) in solution, which can lead to complex and difficult-to-interpret NMR spectra. To obtain clean spectra of the monomeric boronic acid, the following protocols are recommended:

1. Sample Preparation:

- **Solvent Selection:** To minimize the formation of boroxines, it is advisable to use deuterated methanol (CD_3OD) or deuterated water (D_2O) as the NMR solvent. These solvents effectively break up the anhydride oligomers. Deuterated chloroform (CDCl_3) can also be used, but may require measures to ensure the sample is rigorously dry to favor the monomeric form.
- **Concentration:** Prepare a solution with a concentration of 5-10 mg of the arylboronic acid derivative in 0.5-0.7 mL of the chosen deuterated solvent.
- **Additives:** In some cases, the addition of a small amount of a diol, such as pinacol or ethylene glycol, can help to form a stable boronate ester, which can simplify the spectrum and prevent oligomerization.

2. NMR Instrument Parameters:

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
- ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on the sample concentration.

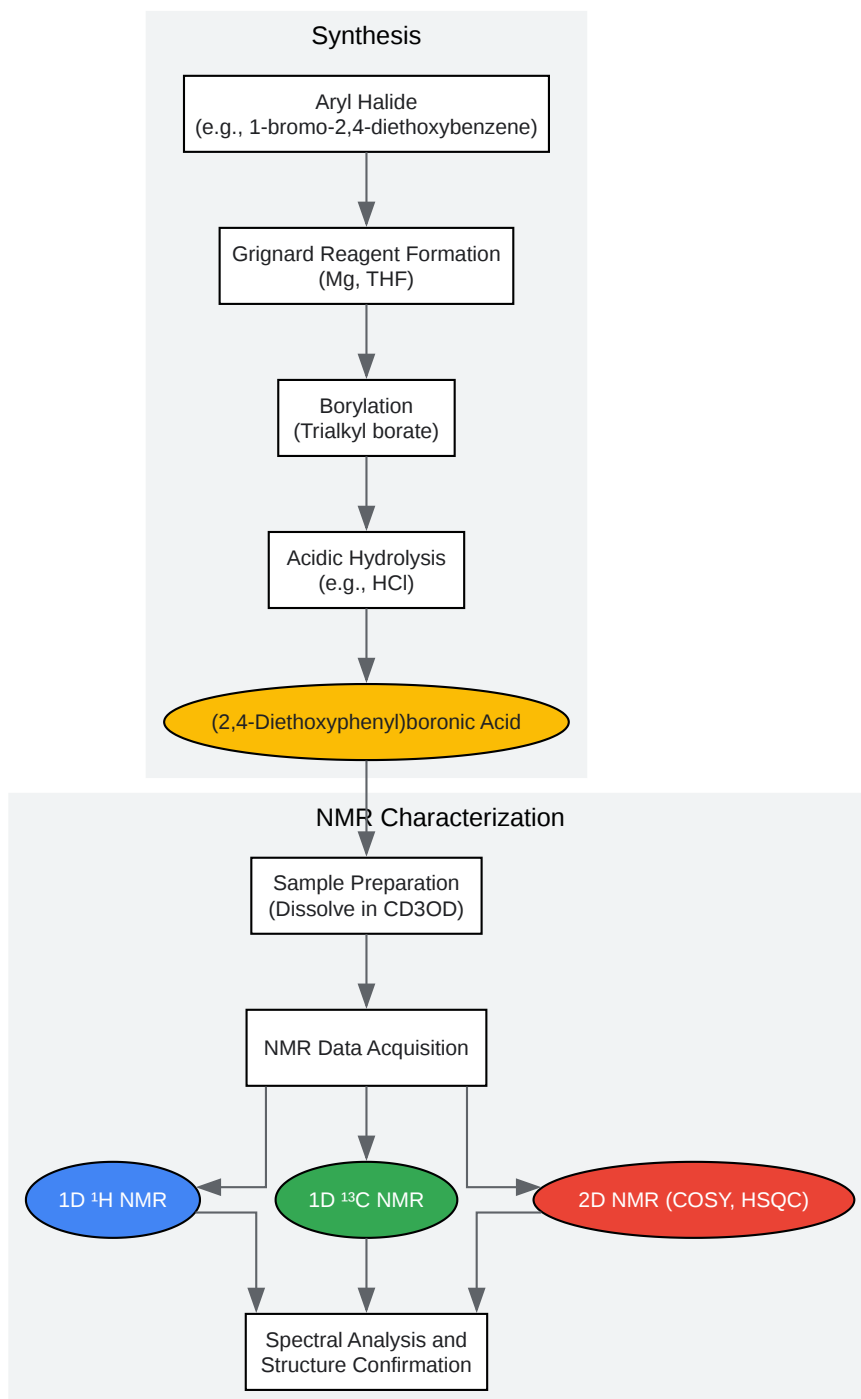
- Relaxation delay: 1-2 seconds.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Number of scans: 1024 or more, as ^{13}C is a less sensitive nucleus.
 - Relaxation delay: 2-5 seconds.
- 2D NMR: For complete structural elucidation, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Mandatory Visualization

Synthesis and Characterization Workflow for Arylboronic Acids

The following diagram illustrates a general workflow for the synthesis and subsequent NMR characterization of arylboronic acids.

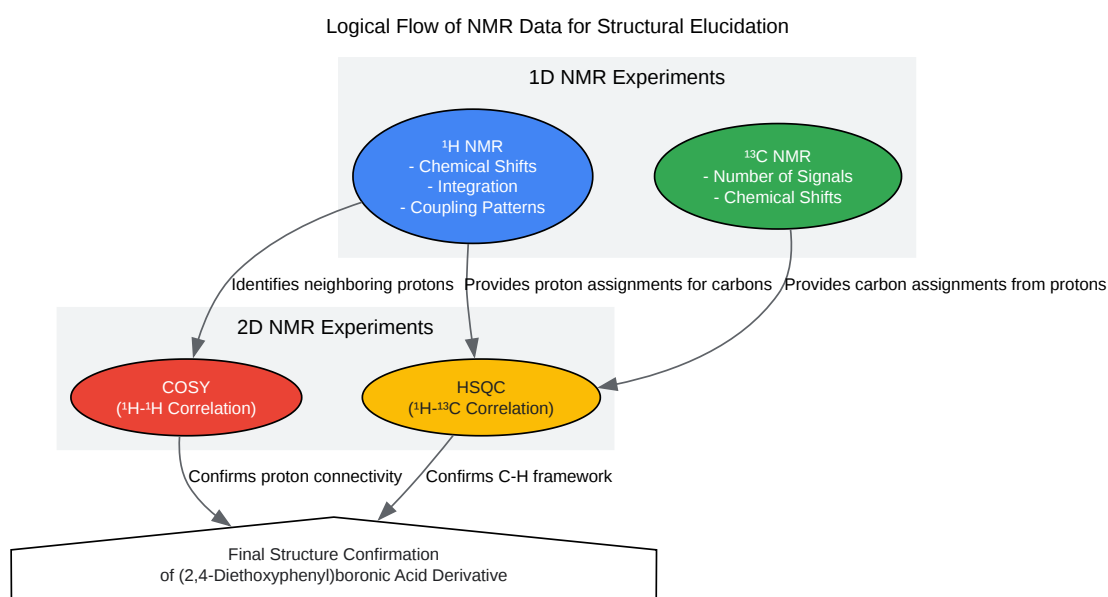
General Workflow for Synthesis and NMR Characterization of Arylboronic Acids

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Caption: Synthesis and NMR workflow for arylboronic acids.

Logical Relationship of NMR Experiments for Structural Elucidation

This diagram outlines the logical flow of information from different NMR experiments to determine the chemical structure of a **(2,4-Diethoxyphenyl)boronic acid** derivative.



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Caption: NMR data flow for structure determination.

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References

- 1. cris.unibo.it [cris.unibo.it]
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